molecular formula C10H11NO3 B14748800 2-Oxazolidinone, 3-(3-methoxyphenyl)- CAS No. 5198-47-0

2-Oxazolidinone, 3-(3-methoxyphenyl)-

Cat. No.: B14748800
CAS No.: 5198-47-0
M. Wt: 193.20 g/mol
InChI Key: TYKFLCMSYYNNBU-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-(3-methoxyphenyl)- (CAS: 1038713-37-9) is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted at the 3-position with a 3-methoxyphenyl group. The oxazolidinone core consists of a cyclic carbamate structure (O-C-N-C-C-O), with the methoxy-substituted phenyl ring contributing to its electronic and steric properties. This compound is part of a broader class of 3-aryl oxazolidinones, which are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) applications .

Properties

CAS No.

5198-47-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO3/c1-13-9-4-2-3-8(7-9)11-5-6-14-10(11)12/h2-4,7H,5-6H2,1H3

InChI Key

TYKFLCMSYYNNBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxazolidinone, 3-(3-methoxyphenyl)- can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This method uses bifunctional phase-transfer catalysts to achieve high yields (up to 92%) under relatively mild conditions (100°C for 12 hours) using PhCl as a solvent . Another method involves the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .

Industrial Production Methods

Industrial production of 2-oxazolidinone, 3-(3-methoxyphenyl)- typically follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and optimized reaction conditions ensures high efficiency and yield, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert oxazolidinones into amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Comparisons

Table 1: Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-Oxazolidinone, 3-(3-methoxyphenyl)- 3-(3-methoxyphenyl) C₁₀H₁₁NO₃* ~209.2* Not explicitly stated
Zolmitriptan 4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] C₁₆H₂₁N₃O₂ 287.36 Migraine treatment (5-HT₁B/1D agonist)
3-Acetyl-4-methyl-5-phenyl-2-oxazolidinone 3-acetyl, 4-methyl, 5-phenyl C₁₂H₁₃NO₃ 219.24 No specific application; used in research
MD 340190 () 3-(4-benzyloxyphenyl), 5-methoxymethyl C₁₈H₁₉NO₄ 313.35 Chiral auxiliary in asymmetric synthesis
Furazolone 3-((5-Nitrofurfurylidene)amino) C₈H₆N₄O₅ 238.16 Antimicrobial agent

Key Observations :

  • Substituent Complexity : Zolmitriptan and MD 340190 feature bulky, multi-functional groups (e.g., indole, benzyloxy), enhancing receptor selectivity but complicating synthesis. In contrast, the 3-methoxyphenyl group in the target compound offers simplicity and ease of modification .
Physical and Chemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Solubility Optical Activity ([α]D)
2-Oxazolidinone, 3-(3-methoxyphenyl)- Not reported Likely low* Not specified
MD 340190 () 101 Low (organic solvents) +41.9° (CH₂Cl₂)
MD 230 242 () 78 Low (organic solvents) -35.9° (CH₂Cl₂)
4-Ethenyl-3-(4-methoxyphenyl)-2-oxazolidinone () Not reported Not reported Not specified

*Inferred from letermovir (), which has low water solubility due to aromatic substituents.

Key Observations :

  • Melting Points : Substituent bulk and symmetry influence melting points. MD 340190’s higher melting point (101°C vs. 78°C for MD 230 242) may reflect crystallinity from the benzyloxy group .
  • Solubility: All compounds exhibit low water solubility, typical of lipophilic oxazolidinones. The 3-methoxyphenyl group may slightly improve solubility compared to purely aromatic analogs .

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